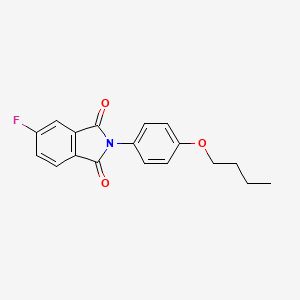
2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as BFID, is a synthetic compound that has been of interest in the field of medicinal chemistry due to its potential therapeutic applications. BFID belongs to the class of isoindole derivatives and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound exhibits its pharmacological activities by interacting with specific molecular targets in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the body, and modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also exhibits a range of pharmacological activities, making it a useful tool for investigating the molecular mechanisms underlying various diseases. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on 2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its potential as a novel anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-2-3-10-23-14-7-5-13(6-8-14)20-17(21)15-9-4-12(19)11-16(15)18(20)22/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPGIKJMVHABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)
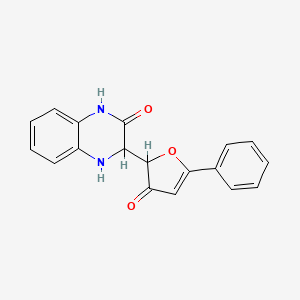



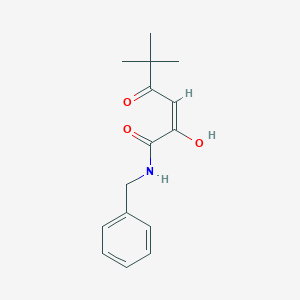
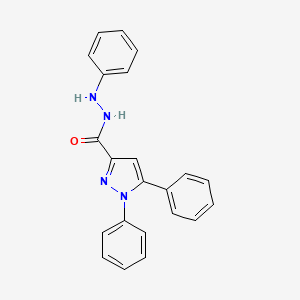
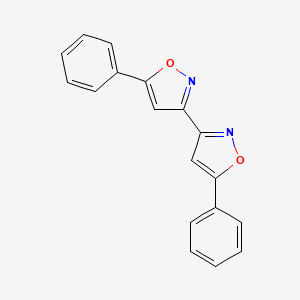

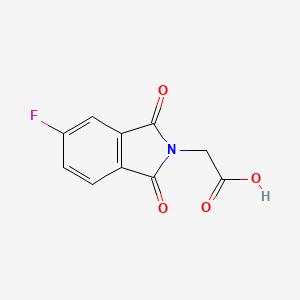
![3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3832218.png)
![N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B3832229.png)
![7-(1,3-benzodioxol-5-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3832237.png)